4-fluoro-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
This compound belongs to the benzamide class, characterized by a fluorinated aromatic ring linked to a piperazine-sulfonylethylamine moiety. The piperazine ring is substituted with a 3-methylphenyl group, while the sulfonyl bridge connects it to the ethylamine chain terminating in the benzamide group. Such structural features are common in ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine moiety’s flexibility in receptor binding .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-3-2-4-19(15-16)23-10-12-24(13-11-23)28(26,27)14-9-22-20(25)17-5-7-18(21)8-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZONLCXMLYSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorobenzamide core.
- A piperazine ring linked to a sulfonyl group.
- An ethyl side chain that enhances its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Receptors : It may act as an antagonist or agonist at specific receptors, modulating neurotransmitter systems.
- Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and kinases.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation; potential HDAC inhibitor with IC50 values in low micromolar range. |
| Neuroprotective Effects | May protect dopaminergic neurons; potential application in neurodegenerative disorders. |
| Antimicrobial Properties | Exhibits activity against various bacterial strains, suggesting potential for infection treatment. |
Case Studies and Experimental Data
-
Anticancer Studies :
- In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.5 to 5 µM depending on the cell type .
- In vivo studies using xenograft models showed a tumor growth inhibition (TGI) of approximately 48% when administered at optimal doses .
-
Neuroprotective Studies :
- Experimental models indicated that the compound could enhance neuronal survival under oxidative stress conditions, potentially through modulation of apoptotic pathways .
- It was found to improve behavioral outcomes in rodent models of neurodegeneration, suggesting a protective effect on cognitive functions .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
A comparison with related benzamide derivatives highlights the unique properties of this compound:
| Compound Name | Activity Type | IC50/Activity Level |
|---|---|---|
| 4-Fluoro-N-methyl-N-(2-methylphenoxy)ethyl-benzenesulfonamide | Anticancer | IC50 ~ 20 µM |
| N-(2-Amino-4-Fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide | HDAC Inhibition | IC50 ~ 95 nM |
| 4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | RET Kinase Inhibition | Moderate to high potency |
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
The following table summarizes key structural differences and pharmacological implications:
Key Observations :
- Piperazine Substituent : The 3-methylphenyl group in the target compound provides moderate steric bulk compared to the 7-methoxynaphthalene in S 14506, which enhances 5-HT1A affinity due to extended aromatic interactions . The 2-methoxyphenyl variant () may favor dopamine D2/5-HT1A binding, as methoxy groups at ortho positions are common in antipsychotics.
- Linker Modifications : The sulfonylethyl linker in the target compound may improve metabolic stability compared to the ethyl or ethoxyethyl linkers in analogs . Sulfonyl groups are less prone to hydrolysis than esters or ethers.
- Receptor Selectivity : S 14506’s naphthalene moiety increases lipophilicity and 5-HT1A selectivity (>1000-fold over D2 receptors), while trifluoromethylphenyl-substituted analogs () exhibit D3 receptor preference due to electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
